S-Methyl 2-aminopropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl 2-aminopropanethioate: is an organic compound with the molecular formula C4H9NOS It is a derivative of propanethioate, where the sulfur atom is bonded to a methyl group and the nitrogen atom is bonded to an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2-aminopropanethioate typically involves the reaction of 2-aminopropanethioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group attacks the methyl iodide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-Methyl 2-aminopropanethioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Methyl 2-aminopropanethioate is used as a building block in organic synthesis. It can be used to introduce sulfur and nitrogen functionalities into complex molecules.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing amino acids on protein structure and function.
Medicine: Potential applications in medicine include the development of new drugs that target specific enzymes or receptors. The compound’s unique structure may allow it to interact with biological targets in novel ways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it useful in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which S-Methyl 2-aminopropanethioate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
S-Methyl propanethioate: Similar structure but lacks the amino group.
2-Aminopropanethioic acid: Similar structure but lacks the methyl group on the sulfur atom.
Methyl 2-aminopropanoate: Similar structure but lacks the sulfur atom.
Uniqueness: S-Methyl 2-aminopropanethioate is unique due to the presence of both sulfur and nitrogen atoms in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological targets in unique ways.
Eigenschaften
CAS-Nummer |
64946-95-8 |
---|---|
Molekularformel |
C4H9NOS |
Molekulargewicht |
119.19 g/mol |
IUPAC-Name |
S-methyl 2-aminopropanethioate |
InChI |
InChI=1S/C4H9NOS/c1-3(5)4(6)7-2/h3H,5H2,1-2H3 |
InChI-Schlüssel |
DMGHQFLIGTZWIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.